Methyl 4-(phenylsulfonyl)benzoate
Description
Methyl 4-(phenylsulfonyl)benzoate is a synthetic aromatic ester characterized by a phenylsulfonyl group (-SO₂Ph) at the para position of the benzoate ring. Its molecular formula is C₁₄H₁₂O₄S, with a molar mass of 284.31 g/mol. This compound is primarily synthesized via nickel-catalyzed C–S coupling reactions. For instance, a study demonstrated its preparation through the reaction of methyl 4-iodobenzoate with sodium benzenesulfonate using a heterogeneous Ni@Bpy-sp2c-COF catalyst (0.45 mol% Ni-loading), achieving a high yield of 94% . The phenylsulfonyl group imparts electron-withdrawing properties, making the compound valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical or materials science applications.
Properties
IUPAC Name |
methyl 4-(benzenesulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-18-14(15)11-7-9-13(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMQZAZGHURSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(phenylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-aminobenzoate with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(phenylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(phenylsulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(phenylsulfonyl)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-(Tosyloxy)Benzoate (4e)
Ethyl 4-[(4-Fluorophenyl)Sulfonylamino]Benzoate
- Structure : Features a sulfonamide (-NHSO₂Ph-F) group.
- Synthesis: Derived from ethyl 4-aminobenzoate and 4-fluorophenylsulfonyl chloride .
- Key Differences :
- The sulfonamide group enhances hydrogen-bonding capacity, making it suitable for biological applications (e.g., enzyme inhibition).
- Reactivity: Less electrophilic than sulfonate esters due to the N–SO₂ bond.
Analogues with Heterocyclic or Aliphatic Substituents
Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl)Benzoate
Methyl 4-(Benzylsulfanyl)Methyl Benzoate
- Structure : Contains a benzylsulfanyl (-SCH₂Ph) group.
- Synthesis: Not explicitly detailed in evidence, but likely via nucleophilic substitution or thiol-ene reactions .
- Key Differences :
- The sulfide group is prone to oxidation, unlike the stable sulfonyl group.
- Reactivity: Acts as a nucleophile in alkylation or oxidation reactions.
Analogues with Alternative Electron-Withdrawing Groups
Methyl 4-(Trifluoromethyl)Benzoate
- Structure : Features a trifluoromethyl (-CF₃) group.
- Synthesis : Typically via Friedel-Crafts acylation or direct fluorination .
- Key Differences :
- The -CF₃ group is strongly electron-withdrawing but lacks the sulfonyl group’s ability to participate in resonance stabilization.
- Applications: Widely used in agrochemicals and fluorinated pharmaceuticals.
Comparative Data Table
Key Research Findings
Catalytic Efficiency : this compound’s synthesis via Ni@Bpy-sp2c-COF demonstrated superior catalytic performance (94% yield) compared to homogeneous catalysts, highlighting the advantage of heterogeneous systems in C–S bond formation .
Electronic Effects : Sulfonyl-containing analogues (e.g., tosyloxy or sulfonamide derivatives) exhibit enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions compared to benzimidazole or sulfide-substituted compounds .
Biological Relevance: Sulfonamide derivatives like ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate show promise in medicinal chemistry due to their hydrogen-bonding and enzyme-inhibitory properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
